molecular formula C17H17N3O2S B11539257 1-(4-methylphenyl)-5-oxo-N'-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide

1-(4-methylphenyl)-5-oxo-N'-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide

Cat. No.: B11539257
M. Wt: 327.4 g/mol
InChI Key: CNBGSSMOLCPUGI-VCHYOVAHSA-N
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Description

1-(4-Methylphenyl)-5-oxo-N’-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a thiophene moiety, and a hydrazide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-5-oxo-N’-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution mechanism.

    Formation of the Hydrazide Functional Group: The hydrazide group is formed by reacting the intermediate compound with hydrazine or a hydrazine derivative.

    Condensation with Thiophene-2-carbaldehyde: The final step involves the condensation of the hydrazide intermediate with thiophene-2-carbaldehyde under acidic or basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N’-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s biological activity could be attributed to its ability to form hydrogen bonds, interact with hydrophobic pockets, or undergo redox reactions within biological systems.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide: Lacks the thiophene moiety.

    Thiophene-2-carbaldehyde derivatives: Similar structure but without the pyrrolidine ring.

    Pyrrolidine-3-carbohydrazide derivatives: Similar core structure with different substituents.

Uniqueness: 1-(4-Methylphenyl)-5-oxo-N’-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide is unique due to the combination of the pyrrolidine ring, thiophene moiety, and hydrazide functional group

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[(E)-thiophen-2-ylmethylideneamino]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)17(22)19-18-10-15-3-2-8-23-15/h2-8,10,13H,9,11H2,1H3,(H,19,22)/b18-10+

InChI Key

CNBGSSMOLCPUGI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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